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Compound of Interest

Compound Name: Diane

Cat. No.: B1216588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Discovery and History
"Compound Diane," commercially known as Diane® or Diane-35®, is not a single chemical

entity but a combination drug product. Its development in the 1970s marked a significant

advancement in the management of androgen-dependent conditions in women. The

formulation combines a potent antiandrogen and progestin, Cyproterone Acetate (CPA), with a

synthetic estrogen, Ethinylestradiol (EE).

The initial formulation, Diane®, contained 50 µg of ethinylestradiol and was introduced for

medical use in 1978. A lower-dose version, Diane-35®, containing 35 µg of ethinylestradiol,

was subsequently developed to minimize estrogen-related side effects. The primary therapeutic

rationale for this combination is to leverage the antiandrogenic properties of CPA while

providing cycle control and counteracting the potential for endometrial hyperplasia with the

estrogenic component.

Timeline of Key Milestones:

1961: Cyproterone acetate (CPA) is first synthesized.

1965: The potent antiandrogenic effects of CPA are discovered.

1975: The combination of CPA and ethinylestradiol (EE) is developed.
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1978: The combination drug is first introduced for medical use as Diane®.

Active Pharmaceutical Ingredients
Cyproterone Acetate (CPA)

Chemical Name: (1β,2β)-17-(acetyloxy)-6-chloro-1,2-dihydro-3'H-cyclopropa[1][2]pregna-

1,4,6-triene-3,20-dione

Mechanism of Action: CPA is a potent competitive antagonist of the androgen receptor (AR).

[1][2][3] By binding to the AR, it prevents endogenous androgens like testosterone and

dihydrotestosterone (DHT) from activating the receptor, thereby inhibiting their biological

effects.[4] Additionally, CPA possesses strong progestogenic activity, which leads to a

negative feedback effect on the hypothalamic-pituitary-gonadal axis, suppressing the

secretion of luteinizing hormone (LH) and subsequently reducing ovarian and adrenal

androgen production.[3] Some studies suggest that CPA may also alleviate pyroptosis of

ovarian granulosa cells by inhibiting the IRE1α signaling pathway.

Synthesis: The synthesis of CPA is a multi-step process typically starting from a steroid

precursor. While specific proprietary methods may vary, the general approach involves the

introduction of the 6-chloro and the 1α,2α-methylene cyclopropane ring functionalities onto

the steroid scaffold, followed by acetylation of the 17-hydroxyl group.

Ethinylestradiol (EE)
Chemical Name: (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol

Mechanism of Action: EE is a synthetic estrogen that acts as a potent agonist of the estrogen

receptors (ERα and ERβ).[5] It mimics the actions of endogenous estradiol. The primary

mechanism involves binding to nuclear estrogen receptors, which then dimerize, translocate

to the nucleus, and bind to estrogen response elements (EREs) on target genes, thereby

modulating gene transcription.[6] EE also has non-genomic effects mediated by membrane-

associated estrogen receptors, leading to rapid activation of intracellular signaling cascades.

[7] In the context of Diane-35®, EE serves to regulate the menstrual cycle, prevent

breakthrough bleeding, and increase the level of sex hormone-binding globulin (SHBG),

which further reduces the concentration of free, biologically active androgens.[8]
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Synthesis: Ethinylestradiol was first synthesized in 1938. The synthesis involves the

introduction of an ethynyl group at the C17 position of the estrone steroid nucleus. This

modification significantly increases the oral bioavailability and metabolic stability of the

molecule compared to natural estradiol.

Quantitative Data
The following tables summarize key quantitative data for the active components of Compound

Diane.

Table 1: Receptor Binding Affinity of Cyproterone Acetate (CPA)

Parameter Receptor Value
Cell/Tissue
Type

Reference

IC50
Androgen

Receptor
7.1 nM Not specified [1][2]

EC50 (agonist)
Androgen

Receptor
4.0 µM Not specified [1][2]

IC50
Androgen

Receptor
0.221 mg/ml

Tera-1 (testicular

cancer cells)
[9]

IC50
Androgen

Receptor
0.421 mg/ml

RAW264.7

(macrophage-like

cells)

[9]

Table 2: Receptor Binding Affinity of Ethinylestradiol (EE) and its Derivatives
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Compound Parameter Receptor Value Reference

Ethinylestradiol

Relative Binding

Affinity vs.

Estradiol

ERα 194% - 233% [5]

Ethinylestradiol

Relative Binding

Affinity vs.

Estradiol

ERβ 38% - 151% [5]

[131I]EITE (EE

derivative)
Kd

Estrogen

Receptor
36.47 ± 6.82 nM [10]

[131I]MITE (EE

derivative)
Kd

Estrogen

Receptor

61.83 ± 13.95

nM
[10]

Table 3: Clinical Efficacy of Diane-35® in Acne and Hirsutism
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Indication
Study
Population

Treatment
Duration

Efficacy
Outcome

Reference

Acne

144 women with

moderate

androgenization

6 cycles

Significant

improvement or

healing

[6]

Acne

144 women with

moderate

androgenization

12 cycles
~90% success

rate
[6]

Acne 1161 patients 12 cycles

90%

cure/improvemen

t rate for mild to

severe facial

acne

[11]

Hirsutism 120 women 12 months

55.3% ± 17.2

reduction in

hirsutism score

(with

spironolactone)

[12]

Hirsutism 120 women 12 months

59.4% ± 17.5

reduction in

hirsutism score

(with finasteride)

[12]

Hirsutism 40 women 12 months

Significant

decrease in

Ferriman-

Gallwey score

(15.62 to 9.75)

[13]

Acne &

Seborrhea
26 women 3 cycles

82.4% remission

in acne, 85.5%

reduction in

seborrhea

[9]

Hirsutism 26 women 12 cycles
19.2% reduction

in hirsutism
[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-ethinyl-estradiol
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ethinyl-estradiol
https://www.researchgate.net/publication/5764517_Cyproterone_acetateethinyl_estradiol_for_acne_and_hirsutism_Time_to_revise_prescribing_policy
https://repository-api.brieflands.com/server/api/core/bitstreams/4aebf9f9-ede6-4eeb-825b-d3bcf40f96bb/content
https://repository-api.brieflands.com/server/api/core/bitstreams/4aebf9f9-ede6-4eeb-825b-d3bcf40f96bb/content
https://www.researchgate.net/publication/12091644_Comparison_of_Diane_35_and_Diane_35_plus_finasteride_in_the_treatment_of_hirsutism
https://iasj.rdd.edu.iq/journals/uploads/2024/12/19/8c90deb04f9611a236fa2ebe03181662.pdf
https://iasj.rdd.edu.iq/journals/uploads/2024/12/19/8c90deb04f9611a236fa2ebe03181662.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Androgen Receptor Competitive Binding Assay
(Illustrative Protocol)
This protocol is a generalized representation based on common methodologies for assessing

the binding affinity of compounds to the androgen receptor.

Preparation of Cytosol:

Prostate tissue from castrated male rats is homogenized in a cold buffer (e.g., Tris-HCl

with protease inhibitors).

The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris

and organelles, yielding the cytosolic fraction containing the androgen receptors.

Competitive Binding:

A constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone

([³H]-DHT), is incubated with the prostate cytosol.

Increasing concentrations of the unlabeled test compound (e.g., Cyproterone Acetate) are

added to compete with the radiolabeled ligand for binding to the androgen receptor.

Non-specific binding is determined by including a parallel set of incubations with a large

excess of unlabeled DHT.

Separation of Bound and Free Ligand:

After incubation, the bound radioligand is separated from the free radioligand. This can be

achieved by methods such as dextran-coated charcoal adsorption or gel filtration.

Quantification:

The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis:
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The percentage of specific binding is plotted against the concentration of the test

compound.

The IC50 value, which is the concentration of the test compound that inhibits 50% of the

specific binding of the radiolabeled ligand, is calculated from the resulting dose-response

curve.

Estrogenic Activity Assay using MCF-7 Cells (Illustrative
Protocol)
This protocol describes a common method to assess the estrogenic activity of a compound

using the estrogen-responsive human breast cancer cell line, MCF-7.

Cell Culture:

MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal

bovine serum (FBS).

Prior to the assay, cells are switched to a medium containing charcoal-stripped FBS to

remove endogenous estrogens.

Treatment:

Cells are seeded in multi-well plates and allowed to attach.

The medium is then replaced with a medium containing various concentrations of the test

compound (e.g., Ethinylestradiol). A positive control (e.g., 17β-estradiol) and a vehicle

control are included.

Assessment of Estrogenic Response:

Cell Proliferation (E-Screen Assay): After a defined incubation period (e.g., 6 days), cell

proliferation is measured using methods like MTT assay, crystal violet staining, or direct

cell counting. An increase in cell number compared to the vehicle control indicates

estrogenic activity.
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Reporter Gene Assay: If using a modified MCF-7 cell line containing an estrogen-

responsive element (ERE) linked to a reporter gene (e.g., luciferase), the reporter gene

activity is measured after a shorter incubation period (e.g., 24-48 hours). An increase in

reporter activity indicates estrogen receptor-mediated gene transcription.

Data Analysis:

For proliferation assays, the results are expressed as the relative proliferation compared to

the control.

For reporter gene assays, the results are expressed as the fold induction of reporter

activity over the vehicle control.

Dose-response curves are generated to determine the EC50 value, which is the

concentration of the test compound that produces 50% of the maximal response.

Signaling Pathways and Mechanisms of Action
Cyproterone Acetate (CPA) Signaling Pathway
CPA's primary mechanism of action is the competitive antagonism of the androgen receptor.

This blockage prevents the downstream signaling cascade that leads to androgenic effects in

tissues like the skin and hair follicles.

Testosterone/DHT

Androgen Receptor (AR)
(Cytoplasm)

Binds & Activates

Active AR ComplexConformational Change

Cyproterone Acetate (CPA)

Binds & Blocks Nucleus
Translocation
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Leads to

Click to download full resolution via product page

Caption: Cyproterone Acetate's antagonism of the Androgen Receptor.

Ethinylestradiol (EE) Signaling Pathway
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EE exerts its effects through both genomic and non-genomic pathways, leading to a wide range

of physiological responses.
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Caption: Genomic and non-genomic signaling pathways of Ethinylestradiol.

Integrated Experimental Workflow for Compound Diane
Analysis
The following workflow illustrates a logical sequence for the preclinical evaluation of a

combination product like Compound Diane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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